Product packaging for Clopidogrel Acyl-b-D-glucuronide(Cat. No.:)

Clopidogrel Acyl-b-D-glucuronide

Cat. No.: B13844144
M. Wt: 483.9 g/mol
InChI Key: TUBQAJBXTWIXFX-RTXXPOPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Clopidogrel (B1663587) Biotransformation Pathways

The metabolic journey of clopidogrel is intricate. Following oral administration, the majority, approximately 85%, of the clopidogrel dose is rapidly hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative. nih.govresearchgate.netpharmgkb.org A smaller portion of the absorbed clopidogrel undergoes a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes to form the active thiol metabolite that inhibits platelet aggregation. nih.govpharmgkb.orgontosight.ai

The inactive carboxylic acid metabolite serves as the substrate for the formation of Clopidogrel Acyl-β-D-glucuronide. nih.govmdpi.com This glucuronidation reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver and small intestine. nih.govmdpi.com

Table 1: Major Metabolic Pathways of Clopidogrel

Metabolic Pathway Enzymes Involved Resulting Metabolite Metabolite Activity
Esterase Hydrolysis Carboxylesterases (e.g., CES1) researchgate.net Clopidogrel Carboxylic Acid Inactive nih.gov
Oxidative Activation (Two Steps) Cytochrome P450 enzymes (e.g., CYP2C19, CYP3A4, CYP1A2, CYP2B6) nih.govpharmgkb.org Active Thiol Metabolite Active pharmgkb.org
Glucuronidation (Phase II) UDP-glucuronosyltransferases (e.g., UGT2B7, UGT2B4, UGT2B17) nih.gov Clopidogrel Acyl-β-D-glucuronide Inactive ontosight.ai

Significance as a Phase II Metabolite in Drug Metabolism Research

The study of Clopidogrel Acyl-β-D-glucuronide holds considerable importance in the field of drug metabolism for several reasons.

Secondly, research has shown that this acyl glucuronide metabolite can be chemically reactive. While inactive in terms of antiplatelet activity, it has been implicated in mechanism-based inactivation of certain CYP enzymes, such as CYP2C8. nih.govmdpi.com This inactivation occurs through the formation of a covalent adduct with the enzyme, which can have implications for potential drug-drug interactions. mdpi.com

Finally, the enzymes responsible for the formation of Clopidogrel Acyl-β-D-glucuronide, particularly the UGTs, are subject to genetic polymorphisms. nih.gov Variations in the genes encoding these enzymes can lead to differences in the rate and extent of glucuronidation among individuals, contributing to the observed variability in clopidogrel response. nih.gov For instance, a deletion allele of UGT2B17 has been associated with decreased formation of Clopidogrel Acyl-β-D-glucuronide. nih.gov

Table 2: UGT Enzymes Involved in Clopidogrel Acyl-β-D-glucuronide Formation

UGT Enzyme Primary Location of Activity Significance
UGT2B7 Liver nih.gov A major contributor to the hepatic formation of the metabolite. nih.gov
UGT2B4 Liver nih.gov Contributes significantly to the hepatic clearance of clopidogrel carboxylic acid. nih.gov
UGT2B17 Small Intestinal Wall nih.gov Plays a key role in the intestinal metabolism of clopidogrel carboxylic acid. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22ClNO8S B13844144 Clopidogrel Acyl-b-D-glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22ClNO8S

Molecular Weight

483.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H22ClNO8S/c22-12-4-2-1-3-11(12)14(23-7-5-13-10(9-23)6-8-32-13)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h1-4,6,8,14-18,21,24-26H,5,7,9H2,(H,27,28)/t14?,15-,16-,17+,18-,21-/m0/s1

InChI Key

TUBQAJBXTWIXFX-RTXXPOPYSA-N

Isomeric SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Enzymatic Formation and Biotransformation of Clopidogrel Acyl B D Glucuronide

Carboxylesterase-Mediated Hydrolysis of Clopidogrel (B1663587) to Clopidogrel Carboxylic Acid

The primary route of clopidogrel inactivation is through hydrolysis, a chemical breakdown facilitated by water. This reaction is catalyzed by specific enzymes known as carboxylesterases. nih.govnih.gov Approximately 85% of an oral dose of clopidogrel is hydrolyzed into the inactive Clopidogrel Carboxylic Acid. jst.go.jpnih.govpharmgkb.org This rapid and extensive hydrolysis significantly reduces the amount of clopidogrel available for conversion into its active form. nih.gov

The hydrolysis of clopidogrel by CES1 involves the cleavage of the methyl ester group of clopidogrel. This enzymatic reaction introduces a water molecule, leading to the formation of Clopidogrel Carboxylic Acid and methanol (B129727). The process is a key determinant of the balance between the inactive metabolite and the active form of the drug. nih.govresearchgate.net

Carboxylesterase-Mediated Hydrolysis of Clopidogrel to Clopidogrel Carboxylic Acid

UDP-Glucuronosyltransferase (UGT) Catalyzed Glucuronidation

Following its formation, Clopidogrel Carboxylic Acid undergoes a Phase II metabolic reaction known as glucuronidation. nih.govresearchgate.net This process involves the conjugation of the carboxylic acid with glucuronic acid, a sugar acid derived from glucose. The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net The resulting product is the water-soluble metabolite, Clopidogrel Acyl-β-D-glucuronide. mdpi.comontosight.ai

Identification of Primary UGT Isoforms Involved in Formation

Several UGT isoforms have been identified as being involved in the glucuronidation of Clopidogrel Carboxylic Acid. nih.govnih.gov Screening studies using human liver microsomes and recombinant UGT isoforms have pinpointed the key players in this metabolic step. nih.govnih.gov

Among the various UGTs, UGT2B7 has been identified as the major isoform responsible for the glucuronidation of Clopidogrel Carboxylic Acid in the human liver. nih.govnih.gov Studies have shown that UGT2B7 exhibits the highest activity towards the formation of Clopidogrel Acyl-β-D-glucuronide. nih.govnih.gov The relative contribution of UGT2B7 to this process is estimated to be significant, with other isoforms like UGT2B4 and UGT2B17 also playing a role, particularly in the small intestine for UGT2B17. nih.govresearchgate.netnih.gov The formation of Clopidogrel Acyl-β-D-glucuronide follows Michaelis-Menten kinetics, with similar affinity observed for both pooled human liver microsomes and recombinant UGT2B7. nih.gov

Enzyme/IsoformRole in MetabolismLocation
Carboxylesterase 1 (CES1) Hydrolysis of clopidogrel to Clopidogrel Carboxylic AcidLiver
UGT2B7 Major isoform in the glucuronidation of Clopidogrel Carboxylic AcidLiver
UGT2B4 Contributes to the glucuronidation of Clopidogrel Carboxylic AcidLiver
UGT2B17 Contributes to the glucuronidation of Clopidogrel Carboxylic AcidSmall Intestine
MetabolitePrecursorEnzyme(s) Involved
Clopidogrel Carboxylic Acid ClopidogrelCarboxylesterase 1 (CES1)
Clopidogrel Acyl-β-D-glucuronide Clopidogrel Carboxylic AcidUGT2B7, UGT2B4, UGT2B17
UGT2B17 Activity and Contribution

UGT2B17 exhibits one of the highest levels of activity in the glucuronidation of clopidogrel carboxylic acid. researchgate.netnih.govscispace.com This isoform is particularly prominent in the small intestinal wall, where it plays a major role in the metabolism of the drug before it reaches systemic circulation. nih.govscispace.com Along with UGT2B7, UGT2B17 is considered a primary enzyme responsible for this specific metabolic reaction. mdpi.comresearchgate.net The high catalytic efficiency of UGT2B17 makes it a key determinant in the rate of formation of Clopidogrel Acyl-β-D-glucuronide, particularly within the intestine. nih.govnih.gov Targeted inhibition experiments using imatinib (B729), a UGT2B17 inhibitor, have confirmed its substantial role by showing decreased formation of the glucuronide metabolite in human intestine microsomes (HIMs). researchgate.netnih.gov

Kinetic Characterization of Glucuronidation (e.g., CLint,u)

The kinetic profiles of the UGT isoforms involved in clopidogrel carboxylic acid glucuronidation have been characterized to determine their relative efficiencies. The unbound intrinsic clearance (CLint,u) is a key parameter used to compare the metabolic capacity of different enzymes. UGT2B17 and UGT2B7 show the highest glucuronidation activities. researchgate.netnih.govscispace.com

Detailed kinetic analyses have provided the following CLint,u values for the respective recombinant UGT enzymes:

EnzymeUnbound Intrinsic Clearance (CLint,u) (µl·min⁻¹·mg⁻¹)Primary Location of Activity
UGT2B17 2.82Small Intestine nih.govscispace.com
UGT2B7 2.42Liver nih.govscispace.com
UGT2B4 0.51Liver nih.govscispace.com
UGT1A3 Active, but CLint,u not specified as major contributorLiver/Intestine researchgate.netnih.gov
UGT1A9 Active, but CLint,u not specified as major contributorLiver researchgate.netnih.gov
UGT1A10-H Active, but CLint,u not specified as major contributorIntestine researchgate.netnih.gov

This table is generated based on data from scientific research studies. researchgate.netnih.govscispace.com

These data highlight that UGT2B17 and UGT2B7 are the most efficient enzymes in forming Clopidogrel Acyl-β-D-glucuronide, followed by UGT2B4 which still contributes significantly to hepatic clearance. nih.govscispace.com

Influence of Genetic Polymorphisms on Formation Rates (e.g., UGT2B17 deletion allele)

Genetic variations in UGT enzymes can significantly impact the rate of Clopidogrel Acyl-β-D-glucuronide formation. researchgate.net A key example is the common deletion polymorphism in the UGT2B17 gene, known as the UGT2B17*2 allele, which leads to a lack of functional UGT2B17 protein. nih.govscispace.com

Studies in healthy volunteers have demonstrated a clear association between this genetic variant and reduced formation of the glucuronide metabolite. researchgate.netnih.gov Specifically, for each copy of the UGT2B17*2 deletion allele, there was an associated 10% decrease in the plasma ratio of Clopidogrel Acyl-β-D-glucuronide to its parent compound, clopidogrel carboxylic acid (measured as the area under the plasma concentration-time curve from 0 to 4 hours). nih.govscispace.com This finding confirms that the formation of Clopidogrel Acyl-β-D-glucuronide is impaired in individuals who are carriers of the UGT2B17 deletion allele. researchgate.netscispace.com

In Vitro Models for Studying Formation (e.g., Human Liver Microsomes, Human Intestine Microsomes, Recombinant UGTs)

The enzymatic processes involved in the formation of Clopidogrel Acyl-β-D-glucuronide are investigated using various in vitro systems that model human metabolism. researchgate.net These models are essential for identifying the specific enzymes responsible and for characterizing their kinetic properties. nih.gov

Commonly used in vitro models include:

Human Liver Microsomes (HLMs): These preparations contain a high concentration of UGT enzymes found in the liver and are used to study hepatic glucuronidation. researchgate.netnih.gov Experiments with HLMs have been crucial in identifying the roles of UGT2B7 and UGT2B4. nih.govscispace.com

Human Intestine Microsomes (HIMs): Sourced from the small intestine, these microsomes are used to investigate intestinal metabolism. researchgate.netnih.gov Studies with HIMs have been instrumental in establishing the primary role of UGT2B17 in the gut wall. nih.govscispace.com

Recombinant UGTs: These are individual human UGT isoforms expressed in cell lines (e.g., baculovirus-infected insect cells). nih.gov This model allows for the precise study of each enzyme's specific contribution to the glucuronidation of clopidogrel carboxylic acid without interference from other enzymes. researchgate.netnih.gov This approach was used to determine the specific CLint,u values for each contributing UGT isoform. nih.govscispace.com

These in vitro tools, often used in combination with targeted chemical inhibitors like imatinib and mefenamic acid, provide a comprehensive understanding of the biotransformation pathway. researchgate.netnih.gov

Mechanism of Enzyme Inhibition and Inactivation by Clopidogrel Acyl B D Glucuronide

Time-Dependent and Mechanism-Based Inhibition of Cytochrome P450 2C8 (CYP2C8)

Clopidogrel (B1663587) Acyl-β-D-glucuronide is a well-characterized mechanism-based and time-dependent inhibitor of Cytochrome P450 2C8 (CYP2C8). nih.govmdpi.comnih.gov This means the inhibitory action is not immediate but increases over time as the enzyme processes the inhibitor, leading to its own inactivation. This selective and potent inhibition of CYP2C8 is the primary mechanism behind clinically significant drug-drug interactions observed with clopidogrel. nih.govacphs.edu The inactivation of CYP2C8 by this metabolite is considered strong, leading to a substantial decrease in the clearance of drugs that are substrates for this enzyme. nih.govwikipedia.org

Molecular Mechanism of Inactivation

The inactivation of CYP2C8 by Clopidogrel Acyl-β-D-glucuronide is a result of a specific and irreversible chemical modification of the enzyme. Computational modeling supports this mechanism by showing the metabolite docking within the active site of CYP2C8, positioning it for a destructive interaction. nih.gov

The core mechanism of inactivation is the formation of a covalent adduct between the metabolite and the CYP2C8 enzyme. mdpi.comnih.gov This process leads to the mechanism-based inactivation of the enzyme. mdpi.com The reaction creates a stable, covalent bond that effectively destroys the catalytic function of the enzyme. nih.gov

The specific chemical interaction involves the thiophene (B33073) moiety of the clopidogrel structure. mdpi.comnih.gov This part of the molecule forms a covalent bond with the heme prosthetic group of the CYP2C8 enzyme. mdpi.com Computational models confirm that the thiophene moiety of Clopidogrel Acyl-β-D-glucuronide is positioned in close proximity to the heme iron within the enzyme's active site, facilitating this inactivating reaction. nih.gov

Reversibility and Persistence of CYP2C8 Inhibition

The inhibition of CYP2C8 by Clopidogrel Acyl-β-D-glucuronide is characterized by its persistence. Due to the formation of a covalent adduct, the inactivation is effectively irreversible. The enzyme's function can only be restored through the synthesis of new CYP2C8 protein. Physiologically based pharmacokinetic (PBPK) modeling has indicated that this inactivation leads to a sustained and uninterrupted inhibition of 60-85% of CYP2C8 activity during daily clopidogrel administration. nih.gov

Comparative Analysis with Other Acyl Glucuronide Inhibitors (e.g., Gemfibrozil (B1671426) 1-O-β-glucuronide)

Clopidogrel Acyl-β-D-glucuronide is one of several acyl glucuronide metabolites known to be mechanism-based inactivators of CYP2C8. Another prominent example is gemfibrozil 1-O-β-glucuronide, the acyl glucuronide metabolite of the lipid-lowering drug gemfibrozil. nih.govmdpi.comacphs.edu

Both metabolites inactivate CYP2C8 in a time-dependent manner, leading to significant clinical drug interactions. mdpi.comnih.gov However, their relative impact can differ. For instance, one study comparing their effects on the CYP2C8 substrate desloratadine (B1670295) showed that clopidogrel increased the area under the plasma concentration-time curve (AUC) to 280% of the placebo value, whereas gemfibrozil caused a more pronounced increase to 462%. nih.gov

The inactivation kinetics for Clopidogrel Acyl-β-D-glucuronide have been determined, with a Kᵢ of 9.9 µM and a kᵢₙₐ꜀ₜ of 0.047 min⁻¹. nih.gov In a comparative modeling study, the predicted inhibition of CYP2C8 by clopidogrel was 85%, while for gemfibrozil it was 93%. researchgate.net Gemfibrozil 1-O-β-glucuronide is understood to form a covalent adduct with the benzylic carbon of its dimethyl phenoxy group and the CYP2C8 heme. nih.gov

Table 1: Comparative Inhibition of CYP2C8

InhibitorInhibition TypeKᵢ (µM)kᵢₙₐ꜀ₜ (min⁻¹)Reported Inhibition (%)Reference
Clopidogrel Acyl-β-D-glucuronideMechanism-Based9.90.04785% nih.gov, researchgate.net
Gemfibrozil 1-O-β-glucuronideMechanism-BasedN/AN/A93% nih.gov, researchgate.net

Inhibition of Carboxylesterase Enzymes by Clopidogrel Acyl-β-D-glucuronide

In addition to its well-documented effects on CYP2C8, Clopidogrel Acyl-β-D-glucuronide has also been identified as an inhibitor of carboxylesterase (CES) enzymes, specifically human carboxylesterase 1 (CES1). researchgate.net CES1 is the primary enzyme responsible for the hydrolysis of approximately 85-90% of a clopidogrel dose into its inactive carboxylic acid metabolite, which is the precursor to the acyl glucuronide. nih.gov

Research has shown that Clopidogrel Acyl-β-D-glucuronide inhibits CES1-mediated hydrolysis with a reported Kᵢ value of 24.8 µM. researchgate.net However, it does not appear to significantly inhibit carboxylesterase 2 (CES2). researchgate.net This suggests a degree of selectivity in its interaction with carboxylesterase isozymes.

Table 2: Inhibition of Carboxylesterases by Clopidogrel Acyl-β-D-glucuronide

EnzymeInhibition StatusKᵢ (µM)Reference
Carboxylesterase 1 (CES1)Inhibitor24.8 researchgate.net
Carboxylesterase 2 (CES2)Not a significant inhibitorN/A researchgate.net

Compound Reference Table

Specificity Towards CES1

Clopidogrel acyl-β-D-glucuronide has demonstrated selective inhibitory activity towards human carboxylesterase 1 (hCES1). doi.org Research investigating the interaction of various acyl glucuronides with human carboxylesterases found that clopidogrel acyl-β-D-glucuronide was among those that selectively inhibited hCES1. doi.org In contrast, the study revealed that this metabolite did not cause significant inhibition of human carboxylesterase 2 (hCES2), highlighting its specificity for the CES1 isoform. doi.org

This selectivity is noteworthy as both hCES1 and hCES2 are involved in the hydrolysis of a wide range of ester-containing drugs and xenobiotics. The differential inhibition suggests that the structural conformation of clopidogrel acyl-β-D-glucuronide allows it to interact preferentially with the active site of hCES1 over hCES2.

Inhibition Constants (Ki values)

The inhibitory potency of Clopidogrel acyl-β-D-glucuronide against hCES1 has been quantified through the determination of its inhibition constant (Ki). A study on the reversible inhibition of human carboxylesterases by acyl glucuronides reported a Ki value of 24.8 ± 4.2 µM for the inhibition of hCES1 by clopidogrel-β-d-glucuronide. doi.org This value indicates the concentration of the inhibitor required to produce half-maximum inhibition.

The research highlighted that among the acyl glucuronides that demonstrated inhibitory activity against hCES1, clopidogrel-β-d-glucuronide was one of the more potent inhibitors. doi.org For context, the same study reported Ki values for other acyl glucuronides against hCES1, as detailed in the table below.

Table 1: Inhibition Constants (Ki) of Various Acyl Glucuronides against hCES1

Inhibitor Ki (µM)
Diclofenac-β-d-glucuronide 4.32 ± 0.47
Clopidogrel-β-d-glucuronide 24.8 ± 4.2
Ibuprofen-β-d-glucuronide 355 ± 38
(R)-naproxen-β-d-glucuronide 468 ± 21
(S)-naproxen-β-d-glucuronide 707 ± 64

Data sourced from a study on the reversible inhibition of human carboxylesterases by acyl glucuronides. doi.org

The study also confirmed that time-dependent inactivation of hCES1 by another acyl glucuronide, diclofenac-β-d-glucuronide, was not observed, suggesting a reversible inhibition mechanism for this class of compounds, including clopidogrel acyl-β-D-glucuronide. doi.org

Mechanistic Aspects of Drug Drug Interactions Mediated by Clopidogrel Acyl B D Glucuronide

Modulation of CYP2C8 Substrate Metabolism

CAG has been identified as a potent, mechanism-based inhibitor of CYP2C8. nih.govnih.gov This inhibition is not direct but requires the formation of the acyl glucuronide metabolite. nih.gov The inactivation of CYP2C8 by CAG is thought to involve the formation of a covalent adduct between the heme of the enzyme and the thiophene (B33073) moiety of clopidogrel (B1663587). mdpi.comnih.gov This leads to a time-dependent loss of enzyme function, which can significantly increase the plasma concentrations of co-administered CYP2C8 substrates. mdpi.comnih.gov

The inhibitory effect of CAG on CYP2C8 has been demonstrated with various substrates, including the chemotherapeutic agent paclitaxel (B517696). The metabolism of paclitaxel is primarily mediated by CYP2C8, with 6α-hydroxylation being a key metabolic pathway. Co-administration of clopidogrel has been linked to severe neuropathy in patients treated with paclitaxel, an adverse effect attributed to increased paclitaxel exposure due to CYP2C8 inhibition by CAG. mdpi.com While direct quantitative data on the specific impact on paclitaxel 6α-hydroxylation rates from the search results is limited, the observed clinical interactions strongly suggest a significant reduction in this metabolic pathway. hsa.gov.sg The potent inhibitory nature of CAG on CYP2C8 implies that the rate of 6α-hydroxylation of paclitaxel would be substantially decreased in the presence of clopidogrel.

In vitro studies using various probe substrates have been instrumental in characterizing the inhibitory potential of CAG on CYP2C8. These studies have consistently demonstrated that CAG significantly alters the metabolism of known CYP2C8 substrates.

Dasabuvir (B606944): Dasabuvir, a non-nucleoside NS5B polymerase inhibitor, is a sensitive substrate of CYP2C8. nih.gov The co-administration of clopidogrel has been shown to markedly increase the plasma exposure of dasabuvir, an effect attributed to the inhibition of CYP2C8 by CAG. mdpi.comnih.gov In a clinical study, clopidogrel increased the geometric mean AUC of dasabuvir by 4.7-fold. nih.gov This interaction has led to a contraindication for the co-administration of dasabuvir and clopidogrel due to the increased risk of QT prolongation. mdpi.com

Montelukast (B128269): Montelukast, a leukotriene receptor antagonist, is metabolized by multiple enzymes, with CYP2C8 playing a central role in its oxidative metabolism. nih.govnih.gov Co-administration of clopidogrel has been shown to significantly increase the exposure to montelukast. nih.gov One study found that clopidogrel doubled the area under the plasma concentration-time curve (AUC) of montelukast and prolonged its elimination half-life from 4.5 to 8.2 hours. nih.gov The inactivation of CYP2C8 by CAG has been demonstrated to occur in the active site near the heme, as the competitive CYP2C8 inhibitor montelukast was able to decrease the effect of CAG. mdpi.comnih.gov

Repaglinide (B1680517): Repaglinide, an oral antidiabetic agent, is a substrate of both CYP2C8 and CYP3A4. mdpi.compharmacase.ca The interaction between clopidogrel and repaglinide is particularly pronounced. Studies have shown that a loading dose of clopidogrel can increase the repaglinide AUC by 5.1-fold, while daily administration of clopidogrel resulted in a 3.9-fold increase. nih.govhsa.gov.sgpharmacase.ca This significant interaction is primarily due to the potent, time-dependent inhibition of CYP2C8 by CAG. nih.govhsa.gov.sgpharmacase.ca The interaction has the potential to cause hypoglycemia due to the increased plasma concentrations of repaglinide. hsa.gov.sgnih.gov

Table 1: In Vitro Inhibition of CYP2C8 by Clopidogrel Acyl-β-D-glucuronide

Probe Substrate Key Findings Reference(s)
Dasabuvir Marked increase in plasma exposure, leading to contraindication. mdpi.comnih.gov
Montelukast Doubling of AUC and prolonged elimination half-life. nih.gov

Insights from Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling has emerged as a valuable tool for predicting and understanding the complex DDIs mediated by CAG. These models integrate in vitro data with physiological information to simulate the pharmacokinetics of drugs and their metabolites in the body.

PBPK models have been developed to quantify the DDI potential of clopidogrel and its metabolites. nih.govnih.gov These models incorporate in vitro data on CYP2C8 inactivation by CAG to predict the extent of inhibition in vivo. nih.gov For instance, a PBPK model predicted that daily treatment with clopidogrel leads to a sustained 60-85% inhibition of CYP2C8 activity. nih.govnih.govresearchgate.net PBPK modeling has also been used to predict the magnitude of the interaction with specific drugs. For example, a PBPK model for dasabuvir was developed to evaluate the DDI potential with clopidogrel, predicting a moderate increase in dasabuvir exposure. nih.gov Similarly, PBPK models have successfully predicted the DDIs between clopidogrel and other CYP2C8 substrates like montelukast and repaglinide. nih.gov

While PBPK modeling is a powerful tool, there are challenges and limitations in accurately predicting complex metabolite-mediated interactions, such as those involving CAG. nih.govnih.gov One of the main challenges is the need for accurate in vitro parameters for the metabolite, including its formation, metabolism, and inhibitory potency. nih.gov The interplay between metabolizing enzymes and transporters adds another layer of complexity that can be difficult to model accurately. nih.gov For instance, the hepatic uptake of CAG can influence its intracellular concentration and, consequently, its inhibitory effect on CYP2C8. Sensitivity analyses in PBPK models have shown that the predicted DDI magnitude can be sensitive to assumptions about the contribution of different enzymes and transporters. nih.govnih.gov Furthermore, discrepancies between in vitro and in vivo data can lead to challenges in model verification and building confidence in the predictions. nih.govnih.gov

Interactions with Other Drug-Metabolizing Enzymes and Transporters (Mechanistic Focus)

The primary mechanism of DDI for CAG is the time-dependent inhibition of CYP2C8. mdpi.comnih.govnih.gov However, the disposition of CAG itself is influenced by other enzymes and transporters, which can indirectly affect its DDI potential.

The formation of CAG is catalyzed by UGT enzymes, mainly UGT2B7, UGT2B4, and UGT2B17. nih.govresearchgate.net Genetic polymorphisms in these UGTs could potentially alter the rate of CAG formation and, consequently, the extent of CYP2C8 inhibition. nih.gov

There is also evidence that CAG may interact with drug transporters. In vitro studies have suggested that CAG is a substrate and inhibitor of certain transporters. researchgate.net However, the clinical significance of these interactions is less clear compared to the well-established inhibition of CYP2C8. PBPK modeling suggests that while OATP1B1 inhibition by clopidogrel and its metabolites might play a role in some DDIs, the primary driver of the interaction with CYP2C8 substrates is the inhibition of the enzyme itself. nih.govnih.gov Further research is needed to fully elucidate the mechanistic role of transporters in the disposition and DDI profile of CAG.

Table 2: Compound Names Mentioned in the Article

Compound Name
Clopidogrel
Clopidogrel Acyl-β-D-glucuronide (CAG)
Paclitaxel
Dasabuvir
Montelukast
Repaglinide
Gemfibrozil (B1671426)
Cerivastatin
Pioglitazone
Ritonavir
Omeprazole
Bupropion
Rifampicin
Atorvastatin
Pravastatin
Scutellarin
Fluoxetine
Aspirin
Curcumin
Cyclosporin
St John's wort
Angiotensin-converting enzyme inhibitors
Morphine
Grapefruit juice
Azole antifungals
Calcium channel blockers

Absence of Significant Inhibition on Other CYPs (e.g., CYP3A4)

Although specific IC50 or Ki values for the inhibition of various CYP isoforms by the purified clopidogrel acyl-β-D-glucuronide are not extensively reported in the literature, the collective evidence from clinical DDI studies points towards a selective inhibitory profile primarily targeting CYP2C8. The metabolism of clopidogrel itself involves CYP3A4 in the formation of its active thiol metabolite, yet its glucuronide conjugate does not appear to be a potent inhibitor of this enzyme. mdpi.comnih.govresearchgate.net

Table 1: Reported Inhibitory Effects of Clopidogrel Acyl-β-D-glucuronide on Cytochrome P450 Isoforms

CYP IsoformReported Inhibition by Clopidogrel Acyl-β-D-glucuronideSupporting Evidence
CYP2C8 Potent, time-dependent inhibitionKi = 9.9 µM, kinact = 0.047 min−1 nih.gov
CYP3A4 No clinically significant inhibitionLack of effect on simvastatin (B1681759) pharmacokinetics mdpi.com
Other CYPs Data not readily available, but generally not considered significant targets for clinically relevant inhibition.Focus of research has been on the pronounced CYP2C8 interaction.

Note: The absence of specific inhibitory values for CYP3A4 and other CYPs in this table reflects the current state of publicly available research, which has primarily focused on the clinically significant interaction with CYP2C8.

Lack of Clinically Relevant Inhibition of OATP1B1

Organic anion transporting polypeptide 1B1 (OATP1B1) is a crucial uptake transporter in the liver, mediating the hepatic clearance of many drugs, including some statins. In vitro studies have investigated the inhibitory potential of clopidogrel and its metabolites on OATP1B1. One study identified clopidogrel acyl glucuronide as a modest inhibitor of OATP1B1-mediated uptake of cerivastatin.

However, clinical data suggests that this in vitro inhibition does not translate into clinically significant drug-drug interactions. A study examining the co-administration of clopidogrel with pitavastatin, an OATP1B1 substrate, found no significant change in the plasma concentrations of pitavastatin. This indicates that the effect of clopidogrel and its metabolites on OATP1B1 is negligible in a clinical setting. Furthermore, the study on simvastatin, whose hepatic uptake is also influenced by OATP1B1, did not show a clinically relevant impact on its pharmacokinetics when co-administered with clopidogrel. mdpi.com

Table 2: In Vitro Inhibitory Effect of Clopidogrel Acyl-β-D-glucuronide on OATP1B1

TransporterSubstrateInhibitorIC50 (µM)Clinical Relevance
OATP1B1 CerivastatinClopidogrel Acyl-β-D-glucuronide10.9Not considered clinically significant based on in vivo studies.

The discrepancy between the in vitro finding and the in vivo observations underscores the importance of integrating data from multiple sources to accurately predict the clinical relevance of drug-drug interactions. While a measurable inhibitory effect can be detected in a laboratory setting, the concentrations of clopidogrel acyl-β-D-glucuronide achieved in the vicinity of the OATP1B1 transporter in the liver are likely insufficient to cause a significant reduction in the transporter's function in humans.

Chemical and Enzymatic Stability, and Degradation Pathways of Clopidogrel Acyl B D Glucuronide

Intrinsic Chemical Reactivity and Stability in Biological Matrices

The inherent chemical characteristics of Clopidogrel (B1663587) acyl-β-D-glucuronide contribute to its behavior in the body. Like other 1-O-acyl glucuronides, it is known to be a reactive metabolite. mdpi.com This reactivity stems from the ester linkage, which is susceptible to both chemical and enzymatic cleavage.

One study determined the chemical stability half-life of clopidogrel-β-d-glucuronide to be 5.02 hours, highlighting its susceptibility to degradation under physiological conditions. researchgate.net

pH-Dependent Hydrolysis and Intramolecular Acyl Migration

Acyl glucuronides are known to undergo degradation through spontaneous hydrolysis and internal acyl migration. nih.gov This process is pH-dependent, with acyl migration being particularly rapid at a pH of 6.5 or higher. rsc.org This intramolecular rearrangement involves the movement of the clopidogrel acyl group from its initial C-1 position on the glucuronic acid moiety to other positions (C-2, C-3, or C-4), forming various positional isomers. researchgate.net This migration occurs through the nucleophilic attack by an adjacent hydroxyl group on the carbonyl moiety, leading to a tetrahedral intermediate that resolves into the migrated product. researchgate.net Base catalysis can accelerate this process. researchgate.net

This rearrangement is significant because only the 1-β-acyl glucuronide form is a good substrate for β-glucuronidase enzymes. rsc.org The resulting isomers are less susceptible to enzymatic hydrolysis and may have different reactivity profiles. rsc.org

Formation of Reactive Intermediates

The chemical nature of acyl glucuronides allows for the formation of reactive intermediates that can interact with other molecules. The process of acyl migration can be a precursor to glycation reactions via an Amadori rearrangement, which can lead to the formation of protein adducts. nih.gov Furthermore, acyl glucuronides can undergo transacylation, a reaction where the acyl group is transferred to a nucleophilic acceptor, such as glutathione (B108866) or proteins, which is promoted at higher pH values. nih.gov These reactions underscore the potential of Clopidogrel acyl-β-D-glucuronide to act as a precursor to other chemically reactive species within a biological system.

Enzymatic Hydrolysis of the Acyl Glucuronide Linkage

The ester bond in Clopidogrel acyl-β-D-glucuronide is a target for several hydrolytic enzymes, which cleave the glucuronic acid moiety and release the clopidogrel carboxylic acid metabolite. nih.gov

Role of β-Glucuronidases and Esterases

Both β-glucuronidases and esterases are capable of hydrolyzing acyl glucuronides. nih.gov β-Glucuronidases are hydrolase enzymes that specifically cleave the glucuronide tail from drug conjugates, a common step in drug metabolism that facilitates analysis and excretion. covachem.comsigmaaldrich.com Esterases also serve as dominant hydrolases for acyl glucuronides in human liver microsomes. nih.gov The interplay between these enzymes can vary between species and tissues, influencing the metabolic fate of the glucuronide conjugate. nih.gov For instance, in human liver microsomes, esterases are the dominant enzymes for acyl glucuronide hydrolysis, while in rats, both esterases and β-glucuronidase contribute equally. nih.gov

Species Differences in Hydrolysis

Significant differences in the hydrolysis of clopidogrel and its metabolites exist between species. researchgate.net In mice, orally administered Clopidogrel acyl-β-D-glucuronide is rapidly hydrolyzed to clopidogrel carboxylic acid. nih.gov However, when given intravenously to mice, this conversion is delayed. nih.gov In humans, pharmacokinetic studies indicate that the glucuronide is hydrolyzed in the gastrointestinal tract. nih.gov

Studies comparing different species have noted variable rates of hydrolysis, highlighting differences in carboxylesterase 1 (CES1) mediated activity. researchgate.net For example, the formation rate of the carboxylic acid metabolite from the parent drug is slowest in rats and fastest in minipigs. researchgate.net Furthermore, the profile of esterase enzymes differs between species; rat plasma contains a wide variety of esterases, whereas human and dog plasma share a similar but different profile that lacks carboxylesterases. frontiersin.org These species-specific differences in enzyme activity are crucial for understanding the variable pharmacokinetics of clopidogrel metabolites. researchgate.net

Table 1: Summary of Hydrolysis Findings

ParameterFindingSpeciesReference
Chemical Half-Life5.02 hoursIn vitro researchgate.net
Oral AdministrationRapidly hydrolyzed to clopidogrel carboxylic acidMice nih.gov
Intravenous AdministrationDelayed conversion to clopidogrel carboxylic acidMice nih.gov
Site of HydrolysisGastrointestinal tractHuman nih.gov
Dominant Hydrolytic EnzymesEsterasesHuman (Liver) nih.gov
Dominant Hydrolytic EnzymesEsterases and β-glucuronidaseRat (Liver) nih.gov

Covalent Binding to Macromolecules (e.g., Plasma and Tissue Proteins)

Acyl glucuronides are recognized for their ability to covalently bind to endogenous macromolecules like proteins, a process that can have toxicological implications. mdpi.comnih.gov This binding can occur through several mechanisms. One proposed pathway involves acyl migration followed by the formation of an imine (Schiff base) with lysine (B10760008) residues on proteins, which can lead to a stable covalent adduct that retains the glucuronic acid moiety. nih.gov

Clopidogrel acyl-β-D-glucuronide has been specifically identified as a perpetrator of drug-drug interactions through its covalent modification of enzymes. It causes time-dependent, mechanism-based inactivation of the metabolic enzyme CYP2C8. This inactivation is thought to involve the formation of a covalent adduct between the heme of CYP2C8 and the thiophene (B33073) moiety of clopidogrel.

While both clopidogrel and its metabolites are extensively bound to plasma proteins (>98%), studies suggest that the inactive metabolites, including the glucuronide, can displace the active metabolite from its binding sites on these proteins. nih.govresearchgate.net This displacement could potentially alter the concentration of the free, active form of the drug. nih.gov

Analytical Methodologies for Clopidogrel Acyl B D Glucuronide

Challenges in Accurate Quantification and Detection

Key difficulties in the bioanalysis of clopidogrel (B1663587) acyl-β-D-glucuronide include its inherent instability, its propensity to convert back to clopidogrel, and its strong affinity for plasma proteins.

Clopidogrel acyl-β-D-glucuronide is notably unstable in biological matrices like plasma. The ester linkage in the molecule is prone to hydrolysis, a process that can be accelerated during routine sample handling, storage, and preparation. This instability is highly dependent on pH; the metabolite shows greater stability in acidic conditions (pH 3-5). Conversely, at neutral or alkaline pH, it is susceptible to intramolecular rearrangement (acyl migration) and hydrolysis, which leads to the formation of the parent drug, clopidogrel. This degradation can cause a significant underestimation of the metabolite's true concentration. Therefore, immediate acidification of plasma samples upon collection is a critical stabilization step. Keeping samples at low temperatures, such as on ice or frozen at -80°C, also helps to slow the rate of degradation.

A primary obstacle in the analysis of clopidogrel acyl-β-D-glucuronide is its reversion to clopidogrel. nih.gov This back-conversion can happen both enzymatically within the biological sample and non-enzymatically during the analytical process. researchgate.net The instability of the acyl glucuronide means that it can hydrolyze back to the parent compound, leading to artificially inflated measurements of clopidogrel and underestimated levels of the metabolite. nih.gov Studies have confirmed that clopidogrel acyl-β-D-glucuronide is a major source of this back-conversion. nih.govnovapublishers.com The magnitude of this issue is significant, as the measured concentrations of the glucuronide metabolite can be substantially higher than that of the parent drug, meaning improper control over back-conversion can severely skew pharmacokinetic data. nih.gov The presence of certain solvents, like methanol (B129727), has been shown to promote this conversion. nih.govresearchgate.net

Similar to its parent compound, clopidogrel acyl-β-D-glucuronide is extensively bound to plasma proteins, particularly albumin. nih.gov This high degree of protein binding presents a challenge for analytical methods, as it can result in low and inconsistent recovery of the analyte during the sample extraction phase. nih.gov The strong association with proteins makes it difficult to efficiently isolate the metabolite. Incomplete extraction leads to an underestimation of the actual concentration of the acyl glucuronide in the plasma. This necessitates the development of effective protein precipitation and extraction techniques to ensure accurate quantification.

Development and Validation of Bioanalytical Assays

To overcome the analytical challenges, sophisticated bioanalytical methods have been developed, with a strong focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS is the preferred method for the quantification of clopidogrel acyl-β-D-glucuronide due to its high sensitivity, selectivity, and accuracy. nih.govnih.govnih.gov These methods involve separating the analyte from other components in the sample via liquid chromatography, followed by detection with a tandem mass spectrometer. nih.govresearchgate.net The mass spectrometer is typically operated using positive electrospray ionization and monitors specific mass transitions (multiple reaction monitoring or MRM) to identify and quantify the analyte and its internal standard. nih.gov The use of a stable isotope-labeled internal standard, such as clopidogrel-d4, is crucial to correct for matrix effects and variations during sample processing and analysis. nih.gov Validated LC-MS/MS methods have demonstrated good linearity, accuracy, and precision, meeting regulatory guidelines for bioanalytical method validation. nih.govnih.gov

LC-MS/MS Method Parameters for Clopidogrel Acyl-β-D-glucuronide Analysis
ParameterDescriptionSource
InstrumentationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
DetectionMultiple Reaction Monitoring (MRM) nih.gov
Internal StandardStable isotope-labeled (e.g., clopidogrel-d4) nih.gov
Lower Limit of Quantification (LLOQ)Achievable at picogram per milliliter (pg/mL) levels nih.govgcms.cz

Several critical strategies are employed to ensure the stability of clopidogrel acyl-β-D-glucuronide throughout the analytical workflow. nih.gov

Sample Stabilization: The most crucial step is the immediate acidification of blood or plasma samples after collection. researchgate.net Lowering the pH to approximately 3.5 with an acidic buffer, such as ammonium (B1175870) formate, effectively inhibits hydrolysis and acyl migration. researchgate.net

Temperature Control: Processing and storing samples at low temperatures (e.g., on ice during handling and at -80°C for long-term storage) is essential to minimize degradation. researchgate.netnih.gov

Solvent Selection: The choice of solvents for sample preparation is critical. Acetonitrile (B52724) is often preferred over methanol for protein precipitation because methanol can facilitate the trans-esterification or hydrolysis of the acyl glucuronide back to clopidogrel. nih.govresearchgate.net

Rapid Analysis: Minimizing the time between sample collection, processing, and injection into the analytical system reduces the opportunity for the analyte to degrade. nih.gov Online solid-phase extraction (SPE) systems can be particularly effective as they automate sample cleanup and injection, leaving no time for the pretreated sample to sit at room temperature. nih.gov

Strategies for Analyte Stabilization
StrategyActionRationaleSource
pH ControlImmediate acidification of plasma to pH 3-5 post-collection.Inhibits pH-dependent hydrolysis and intramolecular rearrangement. researchgate.net
Temperature ControlKeep samples on ice during processing and store at -80°C.Slows the rate of chemical and enzymatic degradation. researchgate.netnih.gov
Solvent ChoiceUse of inert solvents like acetonitrile for extraction.Avoids solvent-mediated back-conversion seen with protic solvents like methanol. nih.govresearchgate.net
Process OptimizationMinimize sample handling time; use of online SPE.Reduces the window for potential degradation before analysis. nih.gov

Structural Elucidation Techniques (e.g., NMR)

The definitive identification of Clopidogrel Acyl-β-D-glucuronide relies on a combination of powerful spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role in its structural elucidation. While detailed, publicly available ¹H and ¹³C NMR spectral data specifically for Clopidogrel Acyl-β-D-glucuronide is not readily found in the scientific literature, the general principles of NMR analysis for similar drug glucuronide conjugates provide a framework for its characterization.

The structural confirmation of Clopidogrel Acyl-β-D-glucuronide would involve a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These experiments would allow for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals within the molecule, confirming the covalent linkage of the clopidogrel carboxylic acid metabolite to the glucuronic acid moiety.

Key NMR Methodologies for Structural Elucidation:

¹³C NMR Spectroscopy: This method provides a spectrum of the carbon skeleton of the molecule. Each unique carbon atom in Clopidogrel Acyl-β-D-glucuronide would produce a distinct signal, allowing for a complete carbon count and confirming the presence of all structural components.

2D NMR Spectroscopy (COSY, HSQC, HMBC): These advanced techniques are indispensable for assembling the complete molecular structure.

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) correlations, identifying which protons are coupled to each other within the same spin system. This would be used to trace the connectivity of protons within the clopidogrel and glucuronic acid moieties.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is vital for assigning the carbon signals based on the known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range correlations between protons and carbons (typically over two to three bonds). This is arguably the most critical experiment for confirming the linkage between the clopidogrel and glucuronic acid parts of the molecule, by showing a correlation between the anomeric proton of the glucuronic acid and the carbonyl carbon of the clopidogrel carboxylic acid.

While specific experimental data is not available, a hypothetical data table for the key NMR signals that would be expected for Clopidogrel Acyl-β-D-glucuronide is presented below to illustrate the type of information obtained from such analyses.

Hypothetical ¹H NMR Data for Clopidogrel Acyl-β-D-glucuronide

Proton Assignment Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic Protons (Clopidogrel) 7.2 - 7.8 m -
Thienopyridine Protons (Clopidogrel) 6.5 - 7.0 m -
Methine Proton (Clopidogrel) 4.5 - 4.8 s -
Methylene Protons (Clopidogrel) 2.8 - 3.8 m -
Anomeric Proton (Glucuronic Acid) 5.0 - 5.5 d ~7-8

Hypothetical ¹³C NMR Data for Clopidogrel Acyl-β-D-glucuronide

Carbon Assignment Hypothetical Chemical Shift (ppm)
Carbonyl Carbon (Ester Linkage) 170 - 175
Aromatic Carbons (Clopidogrel) 120 - 140
Thienopyridine Carbons (Clopidogrel) 115 - 150
Methine Carbon (Clopidogrel) 60 - 65
Methylene Carbons (Clopidogrel) 25 - 50
Anomeric Carbon (Glucuronic Acid) 95 - 105
Other Sugar Carbons (Glucuronic Acid) 60 - 80

It is important to reiterate that the values in the tables above are hypothetical and serve to illustrate the expected data from NMR analysis. The actual experimental values would be necessary for the definitive structural confirmation of Clopidogrel Acyl-β-D-glucuronide. The combination of these NMR techniques provides an unparalleled level of detail, making it the gold standard for the structural elucidation of complex drug metabolites.

Future Research Directions

Deeper Mechanistic Understanding of Enzyme-Metabolite Interactions

Future research must prioritize a more profound mechanistic understanding of the interactions between CAG and various enzymes. A significant portion of clopidogrel (B1663587) is hydrolyzed by carboxylesterase 1 (CES1) to its inactive carboxylic acid metabolite, which is then conjugated by UDP-glucuronosyltransferases (UGTs) to form CAG. nih.govnih.govnih.gov Studies have identified UGT2B7 as the primary enzyme responsible for this glucuronidation in the human liver, with UGT2B4 and UGT2B17 also playing significant roles, particularly in the small intestine. nih.govnih.govresearchgate.net

However, the intricacies of these enzymatic processes are not fully elucidated. For instance, CAG itself has been identified as a potent, time-dependent inhibitor of Cytochrome P450 2C8 (CYP2C8). mdpi.comnih.gov The inactivation of CYP2C8 by CAG is a critical interaction that can lead to significant drug-drug interactions. mdpi.comresearchgate.net Future studies should focus on the precise molecular mechanisms of this inhibition. It is hypothesized that CAG forms a covalent adduct with the heme of CYP2C8, leading to its inactivation, but the exact nature of this binding and the structural changes involved require further exploration. mdpi.com

A significant area of interest is the potential for covalent binding of the reactive acyl glucuronide to plasma and tissue proteins. nih.govuq.edu.au This phenomenon has been observed with other acyl glucuronides and is thought to be a potential mechanism of toxicity. nih.govresearchgate.net Research is needed to determine the extent to which CAG binds to proteins like albumin and whether these adducts have any biological consequences.

Investigation of Inter-Species Differences in Metabolism and Disposition Mechanisms

Significant inter-species differences in drug metabolism are a well-established challenge in preclinical drug development, and clopidogrel and its metabolites are no exception. Future research should systematically investigate the differences in CAG metabolism and disposition across various species, including humans, and common preclinical models like rats, dogs, and monkeys.

Studies have already highlighted disparities in the bioactivation of clopidogrel and its derivatives between species, largely attributed to tissue-specific and interspecies variations in esterase and CYP450 enzyme activity. frontiersin.org For example, the degradation half-life of 2-oxo-clopidogrel, a key intermediate, varies between rats, dogs, and humans. frontiersin.org Similar comprehensive comparisons for CAG are needed.

Research should focus on comparing the activity of key UGT isoforms (UGT2B7, UGT2B4, UGT2B17) involved in CAG formation across different species. nih.gov This would help in understanding why certain preclinical models may not accurately predict human pharmacokinetics and potential drug interactions related to CAG. For instance, a study in mice showed that orally administered CAG was rapidly hydrolyzed to clopidogrel carboxylic acid, while this conversion was delayed after intravenous administration. nih.gov Understanding if similar patterns exist in other species and how they compare to humans is crucial for extrapolating preclinical data.

Furthermore, the disposition and elimination patterns of CAG could vary significantly between species. Pharmacokinetic studies in humans have shown that CAG is a major terminal metabolite with a pharmacokinetic profile similar to its parent carboxylic acid. nih.gov However, fecal excretion of CAG in humans is very low, suggesting significant hydrolysis in the gastrointestinal tract or other elimination pathways. nih.gov Comparative studies in animals are necessary to see if they exhibit similar disposition profiles, which would validate their use in predicting human outcomes.

Refinement of Analytical Techniques for Unstable Metabolites

The inherent instability of acyl glucuronides like CAG presents a significant bioanalytical challenge. researchgate.netnih.gov CAG can undergo pH-dependent intramolecular migration and hydrolysis back to its parent aglycone, clopidogrel carboxylic acid. researchgate.netnih.gov This instability can lead to inaccurate measurements of both the metabolite and the parent acid if samples are not handled and processed correctly. nih.gov

A major issue is the "back-conversion" of CAG to clopidogrel during analysis, which can artificially inflate the measured concentrations of the parent drug. nih.govnovapublishers.com This highlights the critical need for refined and robust analytical methods. Future research should focus on optimizing every step of the bioanalytical process, from sample collection and storage to extraction and analysis, to ensure the stability of CAG.

Current methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to simultaneously quantify clopidogrel, its carboxylic acid, and CAG. nih.govnih.govresearchgate.net However, further improvements are needed. This includes the development of more effective stabilization techniques for ex vivo samples immediately after collection. researchgate.netnih.gov Exploring different pH conditions, temperatures, and the use of specific enzyme inhibitors during sample processing could minimize the degradation of CAG.

The development of high-sensitivity methods is also crucial, especially for detecting low levels of the parent drug and its metabolites. gcms.cz Techniques like microbore chromatography and advanced solid-phase extraction methods can help in achieving lower limits of quantification. gcms.cz The ultimate goal is to establish standardized and validated protocols that can be reliably used across different laboratories to ensure the generation of accurate and reproducible data for pharmacokinetic and drug interaction studies.

Computational Modeling Advancements for Predicting Metabolite Fate and Interactions

Computational modeling, including physiologically based pharmacokinetic (PBPK) modeling, offers a powerful tool for predicting the fate and interactions of metabolites like CAG. nih.govmdpi.com PBPK models integrate data on drug properties, system parameters (physiology), and enzyme kinetics to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.

Future research should focus on developing and refining PBPK models specifically for clopidogrel and its extensive metabolic network, with a particular emphasis on CAG. nih.govmdpi.com These models can be used to predict the impact of genetic polymorphisms in UGT and CYP enzymes on CAG levels and subsequent CYP2C8 inhibition. nih.govnih.gov For example, a PBPK model could simulate how a UGT2B17 deletion, which impairs CAG formation, might alter the risk of drug interactions. nih.gov

Moreover, computational approaches can be used to predict the reactivity of acyl glucuronides. researchgate.netnih.gov In silico models that correlate the chemical structure of a carboxylic acid with the degradation half-life of its acyl glucuronide are being developed. nih.gov Applying and refining these models for CAG could provide valuable insights into its potential for covalent protein binding and help in assessing any associated risks early in the drug development process. researchgate.net

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying time-dependent inactivation (TDI) of CYP2C8 by clopidogrel acyl-β-D-glucuronide?

  • Methodological Answer : Key factors include enzyme source selection (e.g., human liver microsomes [HLMs] vs. recombinant systems like Supersomes or Bactosomes), preincubation conditions (e.g., 30 minutes with NADPH), and dilution protocols to minimize competitive inhibition during activity assays. Protein concentrations (0.5 mg/ml) and inhibitor solubility (e.g., aqueous vs. organic solvents) must be standardized to ensure reproducibility. LC-MS/MS methods with deuterated internal standards (e.g., clopidogrel-d4) are essential for quantifying metabolites and parent compounds .
  • Data Highlight : Unbound fractions of clopidogrel acyl-β-D-glucuronide in HLMs and recombinant systems range from 0.90–0.95, indicating low nonspecific binding .

Q. How does enzyme source variability affect the detection of CYP2C8 inactivation by clopidogrel acyl-β-D-glucuronide?

  • Methodological Answer : Recombinant systems like Supersomes exhibit significant lot-to-lot variability in sensitivity to TDI. For example, Supersome lot 7053001 showed 54% CYP2C8 inhibition, while other lots (e.g., 03459, 3221713) showed no detectable inactivation. Bactosomes and HLMs consistently detect strong inhibition (>60% activity loss), making them preferable for initial screening. Validate results across multiple enzyme batches to avoid false negatives .
  • Data Highlight : In Bactosomes, clopidogrel acyl-β-D-glucuronide exhibited KI = 14 µM and kinact = 0.054 min⁻¹, aligning with HLM-derived parameters (KI = 9.9 µM, kinact = 0.047 min⁻¹) .

Q. What protocols ensure stability of clopidogrel acyl-β-D-glucuronide during metabolic depletion studies?

  • Methodological Answer : Use β-glucuronidase inhibitors (e.g., saccharolactone at 5 mM) during preincubation to prevent hydrolysis. Maintain samples at 4°C post-reaction and avoid prolonged equilibration (≥3 minutes) at 37°C, which can degrade the metabolite into clopidogrel. LC-MS/MS with cold acetonitrile/formic acid stops reactions effectively .
  • Data Highlight : Depletion of clopidogrel acyl-β-D-glucuronide in Supersomes reached 7 µM clopidogrel after 3 minutes, highlighting instability in recombinant systems .

Advanced Research Questions

Q. How can conflicting kinetic data between HLMs and recombinant CYP2C8 systems be reconciled?

  • Methodological Answer : Differences in lipid composition, accessory proteins (e.g., cytochrome b5), and reductase levels between systems alter inhibitor binding and metabolism. Use spectral dissociation constants (Ks) to compare affinity: Bactosomes showed Ks = 0.41 ± 0.06 µM vs. Supersomes (Ks = 1.46 ± 0.2 µM). Supplement recombinant systems with fatty acid-free albumin (0.1% w/v BSA) to mimic HLM conditions, though this had minimal impact in Supersomes .
  • Data Highlight : Adding microsomal protein to Bactosomes reduced TDI sensitivity (22% inhibition vs. 63% in pure Bactosomes), suggesting lipid/protein interference .

Q. What mechanisms explain the weak correlation between clopidogrel and its acyl glucuronide in CYP2C8 inactivation?

  • Methodological Answer : Parent clopidogrel (≤200 µM) does not competitively inhibit CYP2C8 inactivation by its glucuronide. This suggests distinct binding sites or metabolic pathways. Use co-incubation studies with varying clopidogrel concentrations (4–200 µM) to confirm minimal kobs changes (0.046–0.027 min⁻¹), indicating non-competitive interactions .
  • Data Highlight : Clopidogrel concentrations up to 200 µM reduced CYP2C8 inactivation by only 5% in HLMs, ruling out significant interference .

Q. How do methodological choices impact the reliability of TDI detection in high-throughput screening?

  • Methodological Answer : Automated liquid handlers (e.g., Tecan Freedom EVO) improve reproducibility in 96-well plate assays. Dilution factors (20-fold) post-preincubation are critical to minimize residual inhibitor effects. Validate results with multiple marker reactions (e.g., amodiaquine N-deethylation) and confirm nonspecific binding via equilibrium dialysis (RED system) .
  • Data Highlight : Inter-laboratory variability in TDI detection for clopidogrel acyl-β-D-glucuronide ranged from 54%–72% inhibition across enzyme sources, emphasizing standardization needs .

Methodological Challenges & Contradictions

Q. Why do some recombinant CYP2C8 systems fail to detect TDI by clopidogrel acyl-β-D-glucuronide?

  • Analysis : Supersome lots with low reductase activity or altered lipid membranes (e.g., lot 5057003) show reduced inactivation. Bactosomes, which better mimic native microsomal environments, are more reliable. Cross-validate findings with HLMs and use kinetic modeling (e.g., Eadie-Hofstee plots) to confirm single-binding events .
  • Key Evidence : Inactivation kinetics in Supersomes were undetectable even at 250 µM clopidogrel acyl-β-D-glucuronide, while Bactosomes showed clear time- and concentration-dependence .

Stability & Analytical Considerations

Q. What are the best practices for handling clopidogrel acyl-β-D-glucuronide in pharmacokinetic studies?

  • Methodological Answer : Store samples at –80°C to prevent degradation. Use acidic mobile phases (e.g., 2 mM ammonium acetate, pH 4–5.5) in LC-MS/MS to stabilize acyl glucuronides. Monitor for intramolecular acyl migration via isomer-specific transitions (e.g., m/z 484→308) .
  • Data Highlight : Clopidogrel acyl-β-D-glucuronide degradation in Supersomes reached 6 µM clopidogrel after 30 minutes, underscoring the need for rapid processing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.